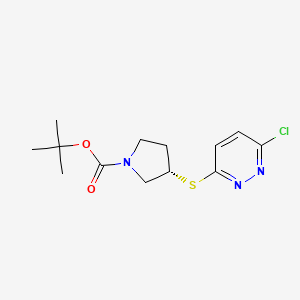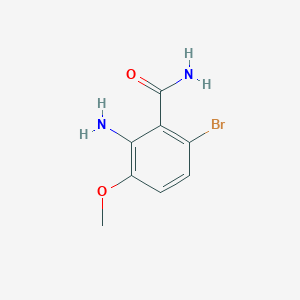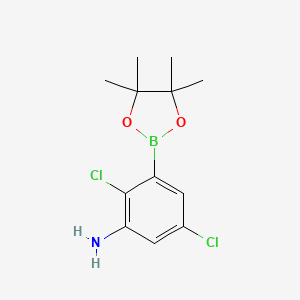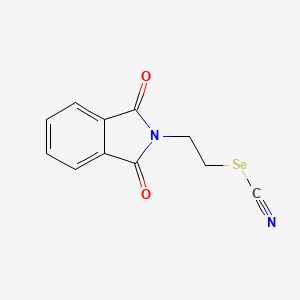
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is a chemical compound with the molecular formula C₁₁H₈N₂O₂Se. It is characterized by the presence of a selenocyanate group attached to an isoindoline-1,3-dione structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate typically involves the reaction of isoindoline-1,3-dione derivatives with selenocyanate reagents. One common method includes the reaction of 2-(1,3-dioxoisoindol-2-yl)ethylamine with potassium selenocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate involves its interaction with cellular components. The selenocyanate group can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells by activating various signaling pathways, including the mitochondrial pathway . Additionally, the compound can interact with thiol groups in proteins, affecting their function and leading to cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxoisoindol-2-yl)ethylamine
- 2-(1,3-Dioxoisoindol-2-yl)ethyl chloride
- 2-(1,3-Dioxoisoindol-2-yl)ethyl bromide
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is unique due to the presence of the selenocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The selenium atom in the selenocyanate group can participate in redox reactions, making the compound a valuable tool in oxidative stress studies and potential therapeutic applications .
Propiedades
Número CAS |
32449-49-3 |
|---|---|
Fórmula molecular |
C11H8N2O2Se |
Peso molecular |
279.16 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)ethyl selenocyanate |
InChI |
InChI=1S/C11H8N2O2Se/c12-7-16-6-5-13-10(14)8-3-1-2-4-9(8)11(13)15/h1-4H,5-6H2 |
Clave InChI |
UJUAYZXXNLITJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



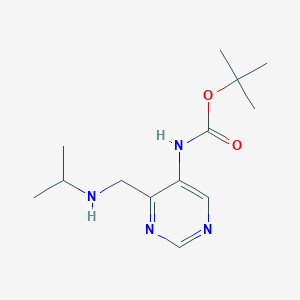

![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
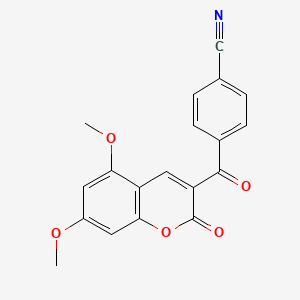
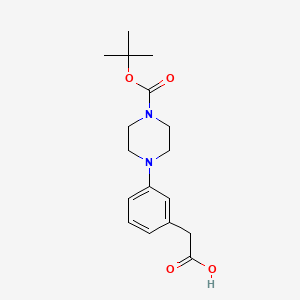
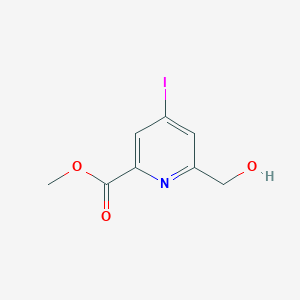

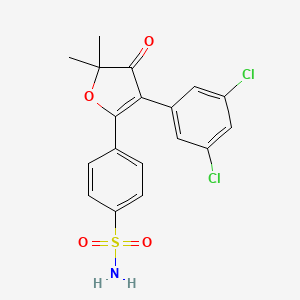
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)
